molecular formula C6H10N2O2 B1598364 4-NITRO-4-METHYLVALERONITRILE CAS No. 16507-00-9

4-NITRO-4-METHYLVALERONITRILE

Cat. No. B1598364
Key on ui cas rn: 16507-00-9
M. Wt: 142.16 g/mol
InChI Key: NBEZXTYDFSHDFX-UHFFFAOYSA-N
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Patent
US06664412B2

Procedure details

4-Methyl-4-nitrovaleronitrile (10.4 g, 13 mmol) was dissolved in methylene chloride (100 ml) and 1M diisobutyl aluminum hydride-hexane solution (100 ml) was added dropwise at −50° C. The mixture was stirred for 0.5 h, and water (8 ml) was added gradually, after which magnesium sulfate (5.0 g) was added. The mixture was filtrated and 1N hydrochloric acid (50 ml) was added. The mixture was stirred for 0.5 h and the layers were separated. The organic layer was washed with saturated brine and the solvent was evaporated. The residue was dried to give oily 4-methyl-4-nitropentanal (6.9 g, 48 mmol).
Quantity
10.4 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
diisobutyl aluminum hydride hexane
Quantity
100 mL
Type
reactant
Reaction Step Two
Name
Quantity
8 mL
Type
reactant
Reaction Step Three
Quantity
5 g
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([N+:8]([O-:10])=[O:9])([CH3:7])[CH2:3][CH2:4][C:5]#N.[H-].C([Al+]CC(C)C)C(C)C.CCCCCC.O.S([O-])([O-])(=O)=[O:29].[Mg+2]>C(Cl)Cl>[CH3:1][C:2]([N+:8]([O-:10])=[O:9])([CH3:7])[CH2:3][CH2:4][CH:5]=[O:29] |f:1.2.3,5.6|

Inputs

Step One
Name
Quantity
10.4 g
Type
reactant
Smiles
CC(CCC#N)(C)[N+](=O)[O-]
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
diisobutyl aluminum hydride hexane
Quantity
100 mL
Type
reactant
Smiles
[H-].C(C(C)C)[Al+]CC(C)C.CCCCCC
Step Three
Name
Quantity
8 mL
Type
reactant
Smiles
O
Step Four
Name
Quantity
5 g
Type
reactant
Smiles
S(=O)(=O)([O-])[O-].[Mg+2]

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for 0.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was filtrated
ADDITION
Type
ADDITION
Details
1N hydrochloric acid (50 ml) was added
STIRRING
Type
STIRRING
Details
The mixture was stirred for 0.5 h
Duration
0.5 h
CUSTOM
Type
CUSTOM
Details
the layers were separated
WASH
Type
WASH
Details
The organic layer was washed with saturated brine
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated
CUSTOM
Type
CUSTOM
Details
The residue was dried

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
product
Smiles
CC(CCC=O)(C)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: AMOUNT 48 mmol
AMOUNT: MASS 6.9 g
YIELD: CALCULATEDPERCENTYIELD 369.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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